molecular formula C14H22N4O B2710746 2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2196215-10-6

2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2710746
CAS No.: 2196215-10-6
M. Wt: 262.357
InChI Key: VBPFSUOZESWIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure commonly employed in medicinal chemistry due to its conformational rigidity and ability to mimic tropane alkaloids . At position 3 of the bicyclic scaffold, a 1H-1,2,3-triazole group is attached, which is often utilized in click chemistry and drug design for its hydrogen-bonding capacity and metabolic stability . The ketone moiety at position 8 is substituted with a 2,2-dimethylpropan-1-one group, providing steric bulk that may enhance metabolic stability and influence receptor binding.

Properties

IUPAC Name

2,2-dimethyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-14(2,3)13(19)18-10-4-5-11(18)9-12(8-10)17-7-6-15-16-17/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPFSUOZESWIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2CCC1CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one represents a novel class of azabicyclic compounds that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and inflammation management. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazole moiety linked to an azabicyclo[3.2.1]octane scaffold. This structural arrangement is significant as it enhances the compound's interaction with biological targets due to the presence of nitrogen-rich heterocycles known for their pharmacological properties.

Research indicates that compounds based on the azabicyclo[3.2.1]octane framework exhibit inhibitory activity against key enzymes involved in inflammatory processes:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid associated with anti-inflammatory effects. Inhibition of NAAA by azabicyclic compounds can lead to increased PEA levels, thereby enhancing its analgesic and anti-inflammatory properties .

Antiproliferative Activity

A significant aspect of the biological activity of this compound is its antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including:
    • Hs294T (melanoma)
    • MIA PaCa-2 (pancreatic cancer)
    • NCI-H1581 (lung cancer)

In studies involving a library of triazole-based azabicycloalkane conjugates, many exhibited moderate to potent antiproliferative activity, with some showing selectivity indices exceeding 9 compared to cisplatin .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications in the azabicyclo[3.2.1]octane structure can significantly influence biological activity:

CompoundIC50 (μM)Selectivity Index
Compound A0.042>9
Compound B0.655<9
Compound C0.250>5

These findings indicate that specific structural components are critical for enhancing both potency and selectivity against targeted enzymes and cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of azabicyclic compounds in preclinical settings:

  • Anti-inflammatory Studies : In vivo models demonstrated that compounds similar to 2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one significantly reduced inflammation markers when administered prior to inflammatory stimuli.
  • Cancer Treatment Efficacy : In vitro assays showed that certain derivatives led to G0/G1 phase arrest in cancer cells, indicating potential mechanisms for inducing apoptosis or inhibiting cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name/ID Core Structure Substituents Molecular Formula Key Features Source
Target Compound 8-azabicyclo[3.2.1]octane 3-(1H-1,2,3-triazol-1-yl), 2,2-dimethylpropan-1-one Not provided Triazole, dimethyl ketone -
BK63156 () 8-azabicyclo[3.2.1]octane 3-(1H-1,2,4-triazol-1-yl), 3-(4-methoxyphenyl)propan-1-one C19H24N4O2 1,2,4-triazole, methoxyphenyl
Compound 19 () 8-azabicyclo[3.2.1]octane 3-(pyrimido[5,4-b][1,4]oxazin-4-yl)amino, acetylpiperidine C32H41FN8O4 Fluorophenyl, piperidine, high MW
BK62005 () 8-azabicyclo[3.2.1]octane 3-(1H-1,2,3-triazol-1-yl), 2-bromophenylpropan-1-one C18H21BrN4O Bromophenyl substituent
Compounds 26a/b () 8-azabicyclo[3.2.1]octane 3-(o-tolyl), thioether-linked isoxazole Not provided Thioether, isoxazole group

Key Findings:

Triazole Isomerism :

  • The target compound and BK62005 share the 1,2,3-triazole substituent, while BK63156 uses a 1,2,4-triazole isomer. The 1,2,3-triazole’s regiospecific hydrogen-bonding capacity may enhance interactions with biological targets compared to 1,2,4-triazole analogs .

Substituent Effects: The 2,2-dimethylpropan-1-one group in the target compound introduces steric hindrance absent in analogs like BK62005 (bromophenyl) or BK63156 (methoxyphenyl). This feature could reduce metabolic degradation but may also limit solubility .

Synthetic Efficiency :

  • Compound 19 was synthesized in 50% yield , suggesting moderate efficiency for complex bicyclic systems. The target compound’s synthesis may benefit from CuAAC methodologies, as demonstrated in triazole formation for similar scaffolds .

Physicochemical Properties: The bromophenyl group in BK62005 increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s dimethylpropanone (logP ~2.0 estimated), which may influence blood-brain barrier penetration .

Research Implications

  • Crystallography : The SHELX software suite () is critical for resolving the stereochemistry of the 8-azabicyclo[3.2.1]octane core and confirming triazole placement .

Q & A

Basic Question: What synthetic strategies are recommended for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

Methodological Answer:
The bicyclic scaffold can be synthesized via radical cyclization or nucleophilic substitution. For example:

  • Radical Cyclization : Use tert-butyl hydroperoxide (TBHP) or AIBN with tributyltin hydride to initiate cyclization of brominated precursors, achieving >99% diastereocontrol in analogous systems .
  • Nucleophilic Substitution : Introduce substituents (e.g., triazole) at the 3-position via SN2 reactions using azide intermediates, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,3-triazole moiety.
    Key Considerations : Optimize solvent polarity (e.g., toluene for radical reactions) and temperature to minimize side products .

Advanced Question: How can stereochemical outcomes during synthesis be rigorously validated?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related 8-azabicyclo[3.2.1]octane derivatives .
  • NMR Spectroscopy : Employ 2D NOESY to confirm spatial proximity of protons (e.g., axial vs. equatorial substituents). For example, coupling constants (J values) between H-3 and H-5 in the bicyclic system can indicate chair vs. boat conformations .
  • Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Basic Question: What stability challenges are anticipated for this compound under storage or reaction conditions?

Methodological Answer:

  • Chemical Stability : The bicyclic amine is prone to oxidation; store under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. For similar compounds, decomposition occurs above 150°C, necessitating low-temperature reactions (<80°C) .
    Note : Stability data for the triazole-substituted derivative is limited; perform accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Question: How can researchers resolve contradictions in biological activity data for structurally related compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., triazole position, methyl groups) and assay against target receptors (e.g., opioid or sigma receptors, common for 8-azabicyclo analogs) .
  • Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity. For example, bulky 2,2-dimethyl groups may enhance metabolic stability but reduce receptor binding .
  • Control Experiments : Validate assay reproducibility using reference compounds (e.g., atropine for muscarinic receptor studies) .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • LC-MS : Confirm molecular weight (e.g., expected m/z ~332.4 for C₁₆H₂₄N₄O) and purity (>95% by HPLC) .
  • FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, triazole C-N at ~1450 cm⁻¹) .
  • Elemental Analysis : Verify C/H/N ratios (±0.4% tolerance) to rule out hydrate or salt forms .

Advanced Question: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the triazole nitrogen may act as a Lewis base in coordination chemistry .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics .
  • Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina and homology models .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, P95 respirators for particulates, and chemical-resistant aprons .
  • Ventilation : Perform reactions in fume hoods with >100 ft/min airflow to mitigate inhalation risks .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and avoid drain release due to potential ecotoxicity .

Advanced Question: How should researchers design long-term environmental impact studies for this compound?

Methodological Answer:

  • Fate and Transport Modeling : Use EPI Suite to estimate biodegradation (BIOWIN), soil adsorption (Koc), and bioaccumulation (BCF) .
  • Ecotoxicology Assays : Test acute toxicity on Daphnia magna (48h LC50) and algae (72h IC50) per OECD guidelines .
  • Field Studies : Monitor degradation products in soil/water matrices using LC-MS/MS over 12–24 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.